molecular formula C6H9NO4 B12560453 Ethyl (acryloyloxy)carbamate CAS No. 144168-22-9

Ethyl (acryloyloxy)carbamate

Cat. No.: B12560453
CAS No.: 144168-22-9
M. Wt: 159.14 g/mol
InChI Key: AACVKEXOEQEXPC-UHFFFAOYSA-N
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Description

Ethyl (acryloyloxy)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, an acryloyloxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (acryloyloxy)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (acryloyloxy)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (acryloyloxy)carbamate involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in radical polymerization, leading to the formation of polymers with unique mechanical and chemical properties. The carbamate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (acryloyloxy)carbamate
  • Propyl (acryloyloxy)carbamate
  • Butyl (acryloyloxy)carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in both polymerization and substitution reactions. This dual reactivity makes it a versatile compound for various applications in polymer chemistry and materials science .

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of advanced materials and polymers. Ongoing research continues to explore its applications and mechanisms of action, further expanding its utility in science and industry.

Properties

CAS No.

144168-22-9

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(ethoxycarbonylamino) prop-2-enoate

InChI

InChI=1S/C6H9NO4/c1-3-5(8)11-7-6(9)10-4-2/h3H,1,4H2,2H3,(H,7,9)

InChI Key

AACVKEXOEQEXPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOC(=O)C=C

Origin of Product

United States

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